molecular formula C8H9Cl2N3 B2852859 1,5-Naphthyridin-3-amine;dihydrochloride CAS No. 1374970-91-8

1,5-Naphthyridin-3-amine;dihydrochloride

Cat. No.: B2852859
CAS No.: 1374970-91-8
M. Wt: 218.08
InChI Key: QTNIZGZNNIWTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Naphthyridin-3-amine;dihydrochloride is a heterocyclic compound that belongs to the naphthyridine family. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of nitrogen atoms in the ring system imparts unique chemical and biological properties to these compounds. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-naphthyridines, including 1,5-Naphthyridin-3-amine;dihydrochloride, can be achieved through several classical synthetic protocols. Some of the well-known methods include the Friedländer, Skraup, and Semmler-Wolff reactions . For instance, the Skraup quinoline synthesis involves the condensation of 3-aminopyridine with glycerol in the presence of an oxidizing agent and an acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale adaptations of these synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridin-3-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-alkylated, N-acylated, and N-oxide derivatives, which have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

1,5-Naphthyridin-3-amine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Naphthyridin-3-amine;dihydrochloride is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Biological Activity

1,5-Naphthyridin-3-amine; dihydrochloride is a heterocyclic compound recognized for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of 1,5-Naphthyridin-3-amine; Dihydrochloride

1,5-Naphthyridin-3-amine; dihydrochloride is a derivative of the naphthyridine family, characterized by a bicyclic structure with two fused pyridine rings. The presence of nitrogen atoms in its structure contributes to its unique chemical properties and biological activities. This compound has garnered attention for its potential applications in treating various diseases, including cancer and infectious diseases .

Target Sites and Pathways

The biological activity of 1,5-naphthyridin-3-amine; dihydrochloride is largely attributed to its interaction with various biochemical pathways:

  • Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It shows notable activity against human HL-60 leukemia cells and HeLa cervical cancer cells .
  • Antimicrobial Properties : Studies indicate that it possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .
  • Mechanism Insights : The compound may act through the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair, thereby disrupting cancer cell growth .

Biological Activities

The following table summarizes the key biological activities associated with 1,5-naphthyridin-3-amine; dihydrochloride:

Biological Activity Description Reference
AnticancerInduces apoptosis in cancer cell lines (e.g., HL-60, HeLa)
AntimicrobialEffective against various bacterial strains
AntiparasiticActive against Plasmodium species (malaria)
Anti-inflammatoryExhibits potential in reducing inflammation

Case Studies

  • Cytotoxicity Against Cancer Cells : A study demonstrated that 1,5-naphthyridin-3-amine; dihydrochloride showed significant cytotoxicity against human cancer cell lines. The mechanism was linked to the compound's ability to inhibit topoisomerase II, leading to DNA damage and subsequent cell death .
  • Antimicrobial Efficacy : Research highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The findings suggest that it could serve as a lead compound for developing new antibiotics .
  • Antiparasitic Activity : In vitro studies revealed that derivatives of 1,5-naphthyridine exhibited potent activity against Plasmodium falciparum, indicating potential for treating malaria .

Pharmacokinetics

The pharmacokinetic profile of 1,5-naphthyridin-3-amine; dihydrochloride suggests good gastrointestinal absorption and blood-brain barrier permeability. This characteristic is crucial for developing therapeutic agents targeting central nervous system disorders .

Properties

IUPAC Name

1,5-naphthyridin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.2ClH/c9-6-4-8-7(11-5-6)2-1-3-10-8;;/h1-5H,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMRGFQNQZMKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)N)N=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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